N-[(Azetidin-2-yl)methyl]-N,2-dimethylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(Azetidin-2-yl)methyl]-N,2-dimethylpropanamide is a compound that features an azetidine ring, a four-membered nitrogen-containing heterocycle.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Azetidin-2-yl)methyl]-N,2-dimethylpropanamide typically involves the formation of the azetidine ring followed by functionalization. One common method is the aza-Michael addition, where NH-heterocycles react with methyl 2-(azetidin-3-ylidene)acetates . Another approach involves the Suzuki–Miyaura cross-coupling reaction, which allows for the diversification of azetidine derivatives .
Industrial Production Methods
Industrial production methods for azetidine derivatives often rely on scalable and efficient synthetic routes. These methods may include microwave-assisted reactions, which offer rapid and high-yield synthesis of azetidines . Additionally, electrocatalytic intramolecular hydroamination has been employed to produce azetidines in good yields .
Chemical Reactions Analysis
Types of Reactions
N-[(Azetidin-2-yl)methyl]-N,2-dimethylpropanamide undergoes various chemical reactions, including:
Oxidation: The azetidine ring can be oxidized to form more complex structures.
Reduction: Reduction reactions can convert azetidine derivatives into simpler amines.
Substitution: Nucleophilic substitution reactions are common, where the nitrogen atom in the azetidine ring acts as a nucleophile.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the azetidine ring can lead to the formation of azetidinones, while reduction can yield primary amines .
Scientific Research Applications
N-[(Azetidin-2-yl)methyl]-N,2-dimethylpropanamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[(Azetidin-2-yl)methyl]-N,2-dimethylpropanamide involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial activity or inhibition of specific enzymes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[(Azetidin-2-yl)methyl]-N,2-dimethylpropanamide include:
Pyrrolidine: A five-membered nitrogen-containing ring.
Piperidine: A six-membered nitrogen-containing ring.
Morpholine: A six-membered ring containing both nitrogen and oxygen.
Uniqueness
The uniqueness of this compound lies in its four-membered azetidine ring, which imparts distinct chemical properties and reactivity compared to larger heterocycles. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C9H18N2O |
---|---|
Molecular Weight |
170.25 g/mol |
IUPAC Name |
N-(azetidin-2-ylmethyl)-N,2-dimethylpropanamide |
InChI |
InChI=1S/C9H18N2O/c1-7(2)9(12)11(3)6-8-4-5-10-8/h7-8,10H,4-6H2,1-3H3 |
InChI Key |
FXVWIWQZMPEPMS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)N(C)CC1CCN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.